183C91

Description

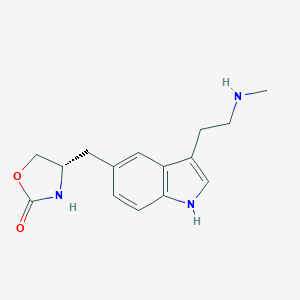

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGCHSMZXKNGCK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930414 | |

| Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-35-0 | |

| Record name | 183C91 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 183C91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL ZOLMITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP93V5RS6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Binding Affinity of N Desmethyl Zolmitriptan

Ligand-Receptor Interaction Studies

The binding affinity of N-Desmethyl zolmitriptan (B1197) has been characterized through various in-vitro studies, revealing a specific profile of interaction with serotonin (B10506) (5-Hydroxytryptamine or 5-HT) receptors.

N-Desmethyl zolmitriptan demonstrates a high binding affinity for human recombinant 5-HT1B receptors. fda.govnih.govfda.govfda.govfda.gov This interaction is critical to its mechanism of action, as agonist activity at 5-HT1B receptors located on intracranial blood vessels is believed to result in cranial vessel constriction. fda.govnih.gov Functional studies have confirmed that N-Desmethyl zolmitriptan is an agonist at 5-HT1B receptors, inducing constriction in isolated human cerebral and coronary arteries. medchemexpress.comtargetmol.comnih.gov One study determined its EC50 value for inducing contraction in human cerebral arteries to be 100 nM. targetmol.com

Similar to its interaction with 5-HT1B receptors, N-Desmethyl zolmitriptan also binds with high affinity to human recombinant 5-HT1D receptors. fda.govnih.govfda.govfda.govfda.gov Agonism at 5-HT1D receptors on sensory nerves of the trigeminal system is thought to inhibit the release of pro-inflammatory neuropeptides, another key component of its therapeutic effect in treating migraine. fda.govnih.gov

In contrast to its high affinity for 5-HT1B/1D subtypes, N-Desmethyl zolmitriptan exhibits a modest or moderate affinity for 5-HT1A receptors. fda.govnih.govfda.govfda.govfda.govfda.gov

N-Desmethyl zolmitriptan displays a selective binding profile. fda.govfda.govmpa.se Like its parent compound, it shows no significant affinity or pharmacological activity at several other receptor types, including 5-HT2, 5-HT3, and 5-HT4 receptors. fda.govfda.govmpa.se Furthermore, it does not have a significant affinity for adrenergic (alpha1, alpha2, beta1), histaminic (H1, H2), muscarinic, or dopaminergic (dopamine1, dopamine2) receptors. fda.govfda.govhres.ca

Table 1: Receptor Binding Affinity Profile of N-Desmethyl Zolmitriptan

| Receptor Subtype | Binding Affinity |

| 5-Hydroxytryptamine1B (5-HT1B) | High fda.govnih.govncats.io |

| 5-Hydroxytryptamine1D (5-HT1D) | High fda.govnih.govncats.io |

| 5-Hydroxytryptamine1A (5-HT1A) | Modest fda.govnih.govfda.gov |

| 5-HT2, 5-HT3, 5-HT4 | No Significant Affinity fda.govmpa.se |

| Adrenergic (α1, α2, β1) | No Significant Affinity fda.govfda.gov |

| Histaminic (H1, H2) | No Significant Affinity fda.govfda.gov |

| Muscarinic | No Significant Affinity fda.govfda.gov |

| Dopaminergic (D1, D2) | No Significant Affinity fda.govfda.gov |

Comparative Receptor Potency Analysis

N-Desmethyl zolmitriptan is not merely an active metabolite; its potency at the target receptors is a crucial aspect of its pharmacological profile.

Table 2: Comparative Potency at 5-HT1B/1D Receptors

| Compound | Potency Relative to Zolmitriptan | Reference |

| N-Desmethyl Zolmitriptan | 2 to 6 times more potent | nih.govfda.govmpa.se |

In Vitro Functional Assays and Downstream Signaling Pathways

Characterization of Agonistic Activity in Isolated Tissue Models (e.g., Human Cerebral Arteries)

The agonistic properties of N-Desmethyl zolmitriptan at 5-HT₁B receptors have been functionally demonstrated in isolated tissue preparations. Specifically, studies on isolated human cerebral arteries have shown that N-Desmethyl zolmitriptan acts as an agonist, inducing vasoconstriction. caymanchem.commedchemexpress.com This contractile response is a key mechanism underlying the therapeutic efficacy of triptans in migraine treatment. The potency of N-Desmethyl zolmitriptan in this assay is quantified by an EC₅₀ value of 100 nM. caymanchem.commedchemexpress.com Research further indicates that N-desmethyl zolmitriptan is approximately twice as potent as its parent compound, zolmitriptan, in mediating the contraction of human isolated cerebral arteries. eur.nl

| Tissue Model | Activity | Potency (EC₅₀) | Source |

|---|---|---|---|

| Isolated Human Cerebral Arteries | Agonist (induces contraction/vasoconstriction) | 100 nM | caymanchem.commedchemexpress.com |

Exploration of Intracellular Signaling Cascades Mediated by N-Desmethyl Zolmitriptan

The therapeutic effects of N-Desmethyl zolmitriptan are initiated by its binding to 5-HT₁B and 5-HT₁D receptors, which are predominantly located on intracranial blood vessels and sensory nerves of the trigeminal system. fda.govt3db.ca The activation of these receptors is believed to result in two primary outcomes: the constriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), Vasoactive Intestinal Peptide (VIP), and Substance P. hres.cafda.govhres.ca

The 5-HT₁B and 5-HT₁D receptors are G protein-coupled receptors (GPCRs). t3db.cadrugbank.com Upon agonist binding by N-Desmethyl zolmitriptan, the receptor undergoes a conformational change that activates associated intracellular G proteins, specifically those of the Gi/o family. t3db.ca This activation triggers a downstream signaling cascade, the primary feature of which is the inhibition of the enzyme adenylyl cyclase. t3db.ca The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of intracellular signaling pathways ultimately mediates the physiological responses of vasoconstriction and inhibition of neuropeptide release. t3db.ca The activity may also involve arrestin family proteins, which can inhibit G protein signaling and potentially activate alternative pathways. t3db.ca While detailed studies focusing exclusively on the signaling cascades mediated by N-Desmethyl zolmitriptan are not extensively documented, its pathway is understood to be consistent with that of its parent compound and other 5-HT₁B/₁D receptor agonists.

Metabolism and Biotransformation of N Desmethyl Zolmitriptan

Enzymatic Pathways of N-Desmethyl Zolmitriptan (B1197) Formation

The formation of N-desmethyl zolmitriptan from its parent compound, zolmitriptan, is a crucial step in its metabolism. This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgmpa.se

The principal enzyme responsible for the N-demethylation of zolmitriptan to form N-desmethyl zolmitriptan is Cytochrome P450 1A2 (CYP1A2). nih.govnih.govtandfonline.com In vitro studies using human liver microsomes and hepatocytes have demonstrated that CYP1A2 is the main catalyst for this reaction. nih.govtandfonline.com The use of selective CYP1A2 inhibitors, such as furafylline, has been shown to significantly inhibit the formation of N-desmethyl zolmitriptan, further confirming the predominant role of this enzyme. nih.govtandfonline.com The metabolism of zolmitriptan is dependent on CYP1A2, and this pathway leads to the creation of the active N-desmethyl metabolite. mpa.semedicines.org.ukastrazeneca.ca

While CYP1A2 is the primary enzyme involved, some research suggests a potential minor role for other CYP isoforms in the metabolism of zolmitriptan. For instance, one study has indicated that CYP2D6 might be involved in the metabolic activation of zolmitriptan. nih.gov However, studies using chemical inhibitors for other major CYP isoforms like CYP2C9, CYP2C19, CYP2D6, and CYP3A4 showed no significant effects on the formation of N-desmethyl zolmitriptan in human liver microsomes. nih.govtandfonline.com This suggests that their contribution to the N-demethylation of zolmitriptan is likely minimal compared to that of CYP1A2.

Subsequent Metabolic Fate of N-Desmethyl Zolmitriptan

Once formed, N-desmethyl zolmitriptan undergoes further biotransformation, leading to the formation of inactive metabolites that are then excreted from the body. nih.gov

The primary enzyme responsible for the subsequent metabolism of N-desmethyl zolmitriptan is Monoamine Oxidase A (MAO-A). mpa.senih.govmedicines.org.uk MAO-A is responsible for the deamination of the N-desmethyl metabolite. wikipedia.org Inhibition of MAO-A has been shown to significantly increase the plasma concentrations of N-desmethyl zolmitriptan, highlighting the importance of this enzymatic pathway in its clearance. fda.govnih.gov Specifically, the administration of moclobemide, a selective MAO-A inhibitor, led to a threefold increase in the concentration of the active N-desmethyl metabolite. fda.gov

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies have been instrumental in elucidating the metabolic pathways of zolmitriptan and N-desmethyl zolmitriptan. Studies using human hepatocytes demonstrated extensive metabolism of zolmitriptan into its three main in vivo metabolites: N-desmethyl-zolmitriptan, zolmitriptan N-oxide, and the indole (B1671886) acetic acid derivative. nih.govtandfonline.com In contrast, human hepatic microsomes showed very limited metabolism of zolmitriptan, producing only small quantities of the N-desmethyl and indole ethyl alcohol metabolites. nih.govtandfonline.com

N-desmethyl-zolmitriptan itself was found to be extensively metabolized in both human hepatocytes and microsomes. nih.govtandfonline.com The primary metabolites formed in hepatocytes were the indole acetic acid and indole ethyl alcohol derivatives. nih.govtandfonline.com In microsomes, only the indole ethyl alcohol derivative was produced. nih.govtandfonline.com The formation of this derivative was significantly inhibited by clorgyline, a selective MAO-A inhibitor, confirming the role of this enzyme in the metabolism of N-desmethyl-zolmitriptan. nih.gov

| System | Parent Compound | Key Metabolites Observed | Primary Enzyme(s) Involved |

| Human Hepatocytes | Zolmitriptan | N-desmethyl-zolmitriptan, Zolmitriptan N-oxide, Indole acetic acid derivative | CYP1A2 |

| Human Hepatic Microsomes | Zolmitriptan | N-desmethyl metabolite, Indole ethyl alcohol metabolite (minor) | CYP1A2 |

| Human Hepatocytes | N-desmethyl-zolmitriptan | Indole acetic acid derivative, Indole ethyl alcohol derivative | MAO-A |

| Human Hepatic Microsomes | N-desmethyl-zolmitriptan | Indole ethyl alcohol derivative | MAO-A |

Investigation in Human Hepatocytes and Microsomes

Studies utilizing human liver preparations, such as isolated hepatocytes and microsomes, have been instrumental in elucidating the metabolic fate of N-Desmethyl zolmitriptan. nih.gov In these in vitro systems, N-Desmethyl zolmitriptan undergoes extensive metabolism. nih.govtandfonline.com

Research has shown that when incubated with human hepatocytes, N-Desmethyl zolmitriptan is converted into two major metabolites: an indole acetic acid derivative and an indole ethyl alcohol derivative. nih.govtandfonline.com However, in human hepatic microsomes, a sub-cellular fraction containing drug-metabolizing enzymes, the primary metabolite formed is the indole ethyl alcohol derivative. nih.govtandfonline.com

Further investigations have revealed that the metabolism of N-Desmethyl zolmitriptan in these systems is not significantly affected by chemical inhibitors selective for major cytochrome P450 (CYP) enzymes, such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govtandfonline.com This suggests that these particular CYP isoforms are not the principal enzymes involved in its breakdown.

The following table summarizes the key metabolites of N-Desmethyl zolmitriptan identified in human hepatocytes and microsomes.

Table 1: Metabolites of N-Desmethyl Zolmitriptan in Human Liver Preparations

| Metabolite | Hepatocytes | Microsomes |

| Indole Acetic Acid Derivative | Major | Not Detected |

| Indole Ethyl Alcohol Derivative | Major | Major |

Use of Recombinant Human Enzymes for Pathway Elucidation

To pinpoint the specific enzymes responsible for the biotransformation of N-Desmethyl zolmitriptan, researchers have employed recombinant human enzymes. nih.gov These are individual enzymes produced in a laboratory setting that allow for the study of their specific metabolic capabilities.

Incubation of N-Desmethyl zolmitriptan with a panel of expressed human CYP enzymes did not result in any observable metabolism. nih.govtandfonline.com This finding corroborates the results from inhibitor studies in hepatocytes and microsomes, confirming that the major CYP isoforms are not directly responsible for its further metabolism. nih.gov

Instead, the key enzyme implicated in the metabolism of N-Desmethyl zolmitriptan is Monoamine Oxidase A (MAO-A). nih.govtandfonline.commedicines.org.uk Studies using clorgyline, a selective inhibitor of MAO-A, demonstrated a marked inhibition of the formation of the indole ethyl alcohol derivative from N-Desmethyl zolmitriptan in microsomes. nih.govtandfonline.com This indicates that MAO-A is the primary catalyst for this metabolic step. nih.govtandfonline.com While the formation of N-Desmethyl zolmitriptan from its parent compound, zolmitriptan, is mediated by CYP1A2, its subsequent metabolism is dependent on MAO-A. nih.govtandfonline.commedicines.org.uk

The following table outlines the key enzymes involved in the metabolic pathways of N-Desmethyl zolmitriptan.

Table 2: Enzymes Involved in N-Desmethyl Zolmitriptan Metabolism

| Metabolic Step | Enzyme | Evidence |

| Formation from Zolmitriptan | CYP1A2 | Inhibition by furafylline; formation by expressed CYP1A2. nih.govtandfonline.com |

| Metabolism to Indole Ethyl Alcohol Derivative | Monoamine Oxidase A (MAO-A) | Inhibition by clorgyline. nih.govtandfonline.com |

Pharmacokinetic Profile of N Desmethyl Zolmitriptan

Absorption Dynamics

The absorption of N-Desmethyl zolmitriptan (B1197) is intrinsically linked to the administration and subsequent metabolism of its parent compound, zolmitriptan.

Following the oral administration of zolmitriptan, its active metabolite, N-Desmethyl zolmitriptan, is detectable in the plasma within 15 minutes. nih.govcaymanchem.commedchemexpress.com The peak plasma concentration (Tmax) for N-Desmethyl zolmitriptan is generally reached at approximately 3 hours post-administration of the parent drug. nih.govcaymanchem.commedchemexpress.com

Interactive Data Table: Tmax of N-Desmethyl Zolmitriptan

| Formulation of Parent Compound | Median Tmax of N-Desmethyl Zolmitriptan |

|---|---|

| Oral Tablet | ~3 hours |

| Orally Disintegrating Tablet | ~3 hours |

| Nasal Spray | ~3 hours |

The route of administration of zolmitriptan influences the absorption profile of N-Desmethyl zolmitriptan. Regardless of the administration route—conventional oral tablet, orally disintegrating tablet, or nasal spray—the mean plasma concentration of N-Desmethyl zolmitriptan is consistently about two-thirds that of the parent compound, zolmitriptan. nih.govnih.govsemanticscholar.orgdrugbank.com

While the Tmax of zolmitriptan itself can vary between formulations (1.5 hours for the conventional tablet versus 3 hours for the orally disintegrating tablet), the Tmax for the N-desmethyl metabolite remains similar for both oral formulations. fda.gov Following administration of zolmitriptan nasal spray, the N-desmethyl metabolite is detected in plasma by 15 minutes, with peak plasma concentrations achieved by 3 hours. caymanchem.com

Distribution Characteristics

The distribution of N-Desmethyl zolmitriptan in the body is characterized by its low plasma protein binding and considerations related to its volume of distribution.

N-Desmethyl zolmitriptan exhibits minimal binding to plasma proteins. nih.govnih.govsemanticscholar.orgdrugbank.com The extent of plasma protein binding for both zolmitriptan and its active N-desmethyl metabolite is approximately 25%. nih.govnih.govsemanticscholar.orgdrugbank.comfda.gov This low level of protein binding is consistent over a concentration range of 10-1000 ng/mL. fda.gov

Interactive Data Table: Plasma Protein Binding of N-Desmethyl Zolmitriptan

| Compound | Plasma Protein Binding (%) |

|---|---|

| N-Desmethyl Zolmitriptan | ~25% |

| Zolmitriptan | ~25% |

The disposition of N-Desmethyl zolmitriptan (also referred to as 183C91) has been described using a one-compartment model. nih.gov However, specific values for the apparent volume of distribution (Vd) for N-Desmethyl zolmitriptan are not consistently reported in the scientific literature. For the parent compound, zolmitriptan, the mean apparent volume of distribution is approximately 7.0 L/kg to 8.6 L/kg. nih.govfda.govfda.govresearchgate.net

Elimination Kinetics

The elimination of N-Desmethyl zolmitriptan from the body occurs over a relatively short period, with a half-life similar to its parent compound. The mean elimination half-life for N-Desmethyl zolmitriptan is approximately 3 hours. caymanchem.commedchemexpress.comnih.govnih.govsemanticscholar.orgdrugbank.comfda.gov Some sources indicate it may be slightly longer than the parent compound, at around 3.5 hours.

Zolmitriptan is primarily cleared through hepatic metabolism, followed by the urinary excretion of its metabolites. researchgate.net Approximately 4% of an administered dose of zolmitriptan is recovered in the urine as unchanged N-Desmethyl zolmitriptan. medchemexpress.com

Elimination Half-Life of N-Desmethyl Zolmitriptan

The elimination half-life (t½) of a compound is a key measure of how long it persists in the body. For N-Desmethyl zolmitriptan, the mean elimination half-life is approximately 3 to 3.5 hours. drugbank.comfda.gov This is notably similar to the half-life of its parent compound, zolmitriptan, which also has a half-life of about 3 hours. nih.govdrugbank.comnih.gov Studies have shown these values remain consistent following both single and multiple doses. fda.gov The similarity in the half-lives of the metabolite and the parent drug is a significant pharmacokinetic characteristic. nih.govnih.gov

Clearance Mechanisms and Renal Excretion Contribution

The clearance of N-Desmethyl zolmitriptan is intrinsically linked to the metabolism and clearance of zolmitriptan. Zolmitriptan is cleared primarily through hepatic metabolism, which leads to the formation of N-Desmethyl zolmitriptan and other metabolites. nih.gov The total plasma clearance for zolmitriptan is 25.9 to 31.5 mL/min/kg, with renal clearance accounting for about one-sixth of this total. drugbank.comfda.gov The renal clearance of the parent drug is greater than the glomerular filtration rate, which suggests the involvement of active renal tubular secretion in its excretion process. fda.govnih.gov While specific clearance values for N-Desmethyl zolmitriptan are not detailed, its excretion pattern indicates a significant renal component.

Comparative Pharmacokinetic Analysis with Zolmitriptan

Understanding the pharmacokinetics of N-Desmethyl zolmitriptan requires a direct comparison with its parent compound, zolmitriptan.

Plasma Concentration Ratios of N-Desmethyl Zolmitriptan to Zolmitriptan

Following the administration of zolmitriptan, its active metabolite, N-Desmethyl zolmitriptan, is formed and circulates in the plasma. The mean plasma concentration of N-Desmethyl zolmitriptan is consistently found to be approximately two-thirds that of the parent zolmitriptan. drugbank.comnih.govdrugbank.comnih.gov This ratio appears to be independent of the dosage route or concentration. drugbank.com

Interactive Data Table: Plasma Concentration Ratio

| Compound | Relative Mean Plasma Concentration |

| Zolmitriptan | 1 (Reference) |

| N-Desmethyl zolmitriptan | ~0.67 (two-thirds) |

Implications of Formation Rate-Limited Elimination for N-Desmethyl Zolmitriptan

The observation that the elimination half-lives of N-Desmethyl zolmitriptan and its parent drug, zolmitriptan, are very similar (both around 3 hours) points to a phenomenon known as formation rate-limited elimination. drugbank.comnih.govnih.gov This pharmacokinetic principle suggests that the rate at which N-Desmethyl zolmitriptan is eliminated from the body is limited by the rate at which it is formed from zolmitriptan. In such cases, the terminal slope of the metabolite's plasma concentration-time curve reflects the formation rate of the metabolite rather than its own elimination rate.

Pharmacokinetics in Specific Patient Cohorts

The pharmacokinetic profile of N-Desmethyl zolmitriptan can be altered in patients with certain physiological conditions, such as renal or hepatic impairment.

In a study involving patients with moderate to severe renal impairment (creatinine clearance ≤ 40 ml/min), the pharmacokinetics of N-Desmethyl zolmitriptan were altered compared to healthy volunteers. nih.gov While the peak plasma concentrations were similar between the two groups, the area under the curve (AUC), which represents total drug exposure, was increased by 35% for N-Desmethyl zolmitriptan in the renally impaired patients. nih.gov Furthermore, the mean half-life of the metabolite saw a small increase of 1.0 hour in this group. nih.gov This indicates a reduced clearance of the active metabolite in patients with compromised renal function.

For patients with hepatic impairment, the diminished metabolic capacity of the liver leads to a prolonged half-life and higher plasma concentrations of the parent drug, zolmitriptan. nih.gov This subsequently affects the formation and plasma concentration of its metabolite, N-Desmethyl zolmitriptan.

Interactive Data Table: Pharmacokinetic Changes in Renal Impairment

| Parameter | Patient Group | Finding for N-Desmethyl zolmitriptan |

| Area Under the Curve (AUC) | Moderate/Severe Renal Impairment | Increased by 35% |

| Elimination Half-Life (t½) | Moderate/Severe Renal Impairment | Increased by 1.0 hour |

Impact of Hepatic Impairment on N-Desmethyl Zolmitriptan Exposure

Zolmitriptan is cleared from the body primarily through hepatic metabolism. nih.gov Therefore, alterations in liver function can be expected to modify its pharmacokinetic profile. In individuals with hepatic impairment, the metabolism of zolmitriptan is reduced. This leads to a significant increase in the plasma concentration and exposure to the parent drug. For instance, in subjects with severe hepatic impairment, the exposure (AUC) to zolmitriptan increased by 226% compared to healthy subjects. nih.gov

Conversely, this diminished hepatic metabolism results in a reduced formation of its metabolites. nih.gov Studies have shown that the plasma concentrations of the three major metabolites of zolmitriptan, including the active N-desmethyl zolmitriptan, were lower in patients with hepatic impairment compared to healthy individuals. nih.gov This indicates that while the body's exposure to the parent compound is elevated due to poor clearance, the generation of the active N-desmethyl metabolite is concurrently decreased.

| Pharmacokinetic Parameter | Change in Severe Hepatic Impairment vs. Healthy Subjects |

|---|---|

| Peak Plasma Concentration (Cmax) | +47% |

| Area Under the Curve (AUC) / Exposure | +226% |

| Half-life (t1/2) | +157% |

| Metabolite Concentrations (including N-Desmethyl Zolmitriptan) | Reduced |

Data derived from a study involving a single 10-mg dose of zolmitriptan. nih.gov

N-Desmethyl Zolmitriptan Exposure in Adolescent Populations

Pharmacokinetic studies have been conducted to compare the exposure of zolmitriptan and N-desmethyl zolmitriptan in adolescent (ages 12-17) and adult populations. The research indicates that the plasma concentration profiles for both the parent drug and its active metabolite are broadly similar between the two groups. nih.govaap.org

More detailed analysis following a single intranasal dose reveals that systemic exposure to zolmitriptan in adolescents is slightly lower than in adults. fda.gov Specifically, the area under the curve (AUC) was 8-13% lower, and the peak plasma concentration (Cmax) was about 3% lower in the adolescent cohort. fda.gov This corresponds with a 15% higher clearance rate in adolescents compared to adults. fda.gov The pharmacokinetic profile of the N-desmethyl metabolite is comparable to that of zolmitriptan in this population. nih.gov

| Pharmacokinetic Parameter | Adolescent Exposure Compared to Adults |

|---|---|

| Area Under the Curve (AUC) | 8-13% Lower |

| Peak Plasma Concentration (Cmax) | 3% Lower |

| Clearance | 15% Higher |

| Time to Peak Concentration (Tmax) | Similar (~2.0 hours) |

Data based on a single 5-mg intranasal dose of zolmitriptan. fda.gov

Pharmacokinetic Changes During Migraine Attacks

The pharmacokinetic properties of zolmitriptan and its metabolites, including N-desmethyl zolmitriptan, are altered during a migraine attack compared to a pain-free period. drugbank.comnih.gov Research demonstrates that during a moderate to severe migraine, the plasma concentrations of both zolmitriptan and its metabolites are lower than when the same individuals are studied between attacks. drugbank.comnih.gov

Specifically, during a migraine attack, the mean area under the curve (AUC) and the peak plasma concentration (Cmax) for zolmitriptan were observed to decrease significantly. fda.gov Furthermore, the time to reach peak plasma concentration (Tmax) was delayed by approximately 30 minutes. fda.gov This suggests that gastrointestinal absorption may be slowed or impaired during a migraine episode, leading to reduced systemic exposure to both the parent drug and its subsequently formed N-desmethyl metabolite.

| Pharmacokinetic Parameter | Change During Migraine vs. Pain-Free Period |

|---|---|

| Area Under the Curve (AUC 0-4h) | -40% |

| Peak Plasma Concentration (Cmax) | -25% |

| Time to Peak Concentration (Tmax) | Delayed by 0.5 hours |

Clinical Significance and Therapeutic Contribution of N Desmethyl Zolmitriptan

Contribution to the Overall Therapeutic Efficacy of Zolmitriptan (B1197)

Upon administration, zolmitriptan is metabolized in the liver, primarily by the enzyme CYP1A2, into three main metabolites. wikipedia.orghma.eu Two of these, zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative, are inactive. wikipedia.org However, approximately two-thirds of the parent compound is converted to N-desmethyl zolmitriptan (also known as 183C91), which is an active metabolite. nih.govwikipedia.org

Pharmacokinetic Profile of Zolmitriptan and N-Desmethyl Zolmitriptan

| Parameter | Zolmitriptan | N-Desmethyl Zolmitriptan |

|---|---|---|

| Potency (5-HT1B/1D Agonism) | 1x | 2-6x greater than zolmitriptan nih.govmedicines.org.uk |

| Plasma Concentration | - | Approx. 2/3 of zolmitriptan drugs.comnih.gov |

| Elimination Half-Life | ~3 hours nih.gov | ~3 hours nih.govdrugs.com |

| Plasma Protein Binding | ~25% nih.govdrugbank.com | ~25% nih.gov |

This table provides a summary of the key pharmacokinetic parameters of zolmitriptan and its active metabolite, N-desmethyl zolmitriptan.

Role in Sustained Migraine Relief and Associated Symptom Resolution

The pharmacokinetic profiles of zolmitriptan and N-desmethyl zolmitriptan are quite similar, with both having an elimination half-life of approximately 3 hours. nih.govdrugs.com This sustained presence of both the parent drug and its potent active metabolite in the plasma for 4 to 6 hours after administration likely contributes to the prolonged therapeutic effect observed with zolmitriptan treatment. nih.govdrugbank.com

Clinical studies have demonstrated that zolmitriptan is effective in reducing the incidence of persistent and recurrent migraine headaches. researchgate.net The combined and sustained action of both zolmitriptan and N-desmethyl zolmitriptan on the 5-HT1B/1D receptors is believed to be a key factor in providing this sustained relief and resolving associated migraine symptoms such as nausea, photophobia (light sensitivity), and phonophobia (sound sensitivity). medicines.org.ukresearchgate.net

Investigation of N-Desmethyl Zolmitriptan's Independent Therapeutic Potential

While N-desmethyl zolmitriptan is recognized for its contribution to zolmitriptan's efficacy, its potential as an independent therapeutic agent has not been extensively explored in dedicated clinical trials. The focus of research has primarily been on its role as an active metabolite. nih.govdrugbank.com

However, its high affinity for the 5-HT1B/1D receptors and greater potency compared to zolmitriptan suggest that it could, in theory, be an effective migraine treatment on its own. nih.govmedicines.org.uk Further research, including preclinical and clinical studies specifically designed to evaluate the efficacy and safety of N-desmethyl zolmitriptan as a standalone treatment, would be necessary to determine its independent therapeutic potential.

Table of Compounds

| Compound Name |

|---|

| N-Desmethyl zolmitriptan |

| Zolmitriptan |

| Zolmitriptan N-oxide |

| Indole acetic acid |

| Sumatriptan |

| Naratriptan |

| Rizatriptan |

| Almotriptan |

| Eletriptan |

| Cimetidine (B194882) |

| Moclobemide |

| Propranolol |

| Fluvoxamine |

| Ciprofloxacin |

| Selegiline |

| Dihydroergotamine |

| Methysergide |

Drug Drug Interactions Modulating N Desmethyl Zolmitriptan Pharmacokinetics and Pharmacodynamics

Metabolic Enzyme Inhibitors

The concentration and clearance of N-Desmethyl zolmitriptan (B1197) in the body are heavily influenced by enzymes that metabolize it. Inhibition of these enzymes can lead to significant changes in the exposure to this compound.

Impact of CYP1A2 Inhibitors on N-Desmethyl Zolmitriptan Exposure

The cytochrome P450 enzyme, specifically CYP1A2, plays a role in the metabolism of zolmitriptan to N-Desmethyl zolmitriptan. wikipedia.org Consequently, inhibitors of this enzyme can affect the levels of both the parent drug and its active metabolite.

Cimetidine (B194882), a non-selective cytochrome P450 inhibitor, has been shown to approximately double the elimination half-life and total exposure (AUC) of both zolmitriptan and its active N-desmethyl metabolite. wikipedia.orgdrugs.comfda.govmedscape.com This interaction necessitates a dose adjustment of zolmitriptan when co-administered with cimetidine to avoid increased exposure to N-Desmethyl zolmitriptan. drugs.comfda.govmedscape.com While the exact mechanism of cimetidine's effect on zolmitriptan levels is not fully elucidated, it is known to be a general P450 inhibitor. medscape.comhpra.ie

Omeprazole (B731), another drug that can affect cytochrome P450 enzymes, has been studied in the context of its impact on intestinal CYP3A4 activity. nih.gov While direct studies on the interaction between omeprazole and N-Desmethyl zolmitriptan are not detailed in the provided results, the potential for interactions with drugs metabolized by CYP enzymes exists.

Furafylline is also known as a CYP1A2 inhibitor, but its specific impact on N-Desmethyl zolmitriptan pharmacokinetics was not detailed in the search results.

Interactive Data Table: Impact of CYP1A2 Inhibitors on N-Desmethyl Zolmitriptan

| Inhibitor | Effect on N-Desmethyl Zolmitriptan | Source |

| Cimetidine | Approximately doubles half-life and AUC | wikipedia.orgdrugs.comfda.govmedscape.com |

| Omeprazole | Potential for interaction due to CYP enzyme effects | nih.gov |

| Furafylline | Known CYP1A2 inhibitor, specific effects not detailed |

Effect of MAO-A Inhibitors on N-Desmethyl Zolmitriptan Clearance

Monoamine oxidase A (MAO-A) is a key enzyme in the breakdown of N-Desmethyl zolmitriptan. wikipedia.org Inhibition of MAO-A can, therefore, lead to a significant increase in the systemic exposure to this active metabolite.

The co-administration of moclobemide, a specific MAO-A inhibitor, with zolmitriptan results in a roughly 25% increase in the maximum concentration (Cmax) and area under the curve (AUC) for zolmitriptan, but a substantial three-fold increase in the Cmax and AUC of N-Desmethyl zolmitriptan. drugs.comfda.govhpra.iefda.govfda.govhres.canih.govrxlist.com This significant elevation in the active metabolite's concentration underscores the contraindication of using zolmitriptan in patients receiving MAO-A inhibitors. drugs.comfda.govrxlist.commedicaldialogues.in

Other MAO-A inhibitors like clorgyline, phenelzine (B1198762), and tranylcypromine (B92988) are also expected to increase the levels of N-Desmethyl zolmitriptan by inhibiting its metabolism. medscape.com The interaction with phenelzine and tranylcypromine is noted to be due to both increased serotonin (B10506) levels and decreased metabolism of zolmitriptan. medscape.com

Interactive Data Table: Impact of MAO-A Inhibitors on N-Desmethyl Zolmitriptan

| Inhibitor | Effect on N-Desmethyl Zolmitriptan | Source |

| Moclobemide | 3-fold increase in Cmax and AUC | drugs.comfda.govhpra.iefda.govfda.govhres.canih.govrxlist.com |

| Clorgyline | Expected to increase levels by inhibiting metabolism | medscape.com |

| Phenelzine | Increases levels by decreasing metabolism | medscape.com |

| Tranylcypromine | Increases levels by decreasing metabolism | medscape.com |

Pharmacodynamic Interactions

Beyond metabolic effects, the co-administration of N-Desmethyl zolmitriptan with other drugs can lead to additive or synergistic pharmacodynamic effects, primarily related to its serotonergic and vasoconstrictive properties.

Risk of Serotonin Syndrome with Co-administration of Serotonergic Agents

A significant pharmacodynamic concern with N-Desmethyl zolmitriptan is the potential for serotonin syndrome when it is taken with other serotonergic drugs. drugs.comrxlist.commedlineplus.gov This condition arises from excessive serotonin activity in the central nervous system. painphysicianjournal.com

The concurrent use of triptans, including zolmitriptan and by extension its active metabolite, with selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and MAO inhibitors can precipitate serotonin syndrome. drugs.comfda.govrxlist.com Symptoms can include changes in mental status, autonomic instability, and neuromuscular abnormalities. drugs.comfda.gov While the risk is considered rare, it is a serious and potentially life-threatening event. mayoclinic.orgnih.gov The risk increases with the use of multiple serotonergic agents or higher doses. mayoclinic.org

Theoretical Basis for Additive Vasospastic Reactions with Other 5-HT1B/1D Agonists

N-Desmethyl zolmitriptan, like its parent compound, exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors, which leads to vasoconstriction of cranial blood vessels. medicaldialogues.innih.gov This mechanism forms the basis for a theoretical additive vasospastic effect when co-administered with other 5-HT1B/1D agonists.

The concomitant use of other triptans or ergot-containing medications within 24 hours is contraindicated due to the potential for additive vasospastic reactions. fda.govrxlist.commedicaldialogues.in These reactions are not limited to the coronary arteries and can include peripheral and gastrointestinal vascular ischemia. fda.govhres.camedicaldialogues.in

Analytical Methodologies for Quantitative Determination of N Desmethyl Zolmitriptan in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the gold standard for the bioanalysis of N-Desmethyl zolmitriptan (B1197) due to its high sensitivity, selectivity, and speed.

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of zolmitriptan and N-Desmethyl zolmitriptan in human plasma. nih.gov These methods are designed to be sensitive, selective, and rapid to support clinical pharmacokinetic studies. nih.gov Validation of these methods is performed according to international guidelines and typically includes the assessment of sensitivity, selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov

A common approach involves using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes with an electrospray ionization (ESI) source. nih.govingentaconnect.comresearchgate.net The MRM transitions are specific for each analyte and the internal standard (IS), ensuring high selectivity. For instance, one method reported the major ions observed were m/z 274.0 → 182.1 for N-Desmethyl zolmitriptan. oup.com The linearity of these methods is typically established over a dynamic concentration range suitable for pharmacokinetic studies, such as 0.1–15 ng/mL or 0.2-50 ng/mL for N-Desmethyl zolmitriptan. nih.govingentaconnect.com The lower limit of quantification (LLOQ) is often established at a level that allows for the monitoring of the drug's concentration for several half-lives. oup.com For N-Desmethyl zolmitriptan, LLOQs of 0.1 ng/mL and 0.2 ng/mL have been reported. nih.govoup.com Another analytical range for N-desmethyl zolmitriptan in plasma is expected to be 50 to 10000 pg/mL. clinicaltrials.gov

Table 1: Exemplary LC-MS/MS Method Parameters for N-Desmethyl Zolmitriptan Quantification

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Triple quadrupole mass spectrometer | nih.gov |

| Ionization | Electrospray ionization (ESI), positive mode | nih.govingentaconnect.com |

| Detection | Multiple Reaction Monitoring (MRM) | nih.govingentaconnect.com |

| MRM Transition | m/z 274.0 → 182.1 | oup.com |

| Linearity Range | 0.1–15 ng/mL | nih.gov |

| LLOQ | 0.1 ng/mL | nih.gov |

| Internal Standard | Naratriptan or Rizatriptan | nih.govingentaconnect.com |

Effective sample preparation is critical for accurate and reliable LC-MS/MS analysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the two most common techniques used to extract N-Desmethyl zolmitriptan and zolmitriptan from plasma. nih.govingentaconnect.comoup.com SPE is often favored for its ability to provide cleaner extracts and reduce matrix effects. nih.gov One study detailed the quantitative extraction of the analytes from 200 μL of human plasma using SPE. nih.gov LLE, while simpler and less expensive, can also yield consistent and reproducible recoveries. oup.com

Chromatographic conditions are optimized to achieve good separation of the analytes from endogenous plasma components and to ensure a short run time, which is beneficial for high-throughput analysis. nih.govoup.com Reversed-phase columns, such as C18 columns, are typically used. ingentaconnect.comoup.com The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with a modifier like formic acid to improve peak shape and ionization efficiency. ingentaconnect.comoup.com The total chromatographic run time is generally short, often between 2.5 and 3.0 minutes. nih.govoup.com

Table 2: Comparison of Extraction and Chromatographic Parameters

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Extraction | |||

| Technique | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | nih.govoup.com |

| Plasma Volume | 200 µL | 100 µL | nih.govoup.com |

| Chromatography | |||

| Column | Not specified | Gemini C18 (150 x 2.0 mm, 5 µm) | nih.govoup.com |

| Mobile Phase | Not specified | Methanol–20mM ammonium acetate–formic acid (60:40:0.1, v/v/v) | oup.com |

| Flow Rate | Not specified | 0.3 mL/min | oup.com |

| Run Time | 2.5 min | 3.0 min | nih.govoup.com |

Validated LC-MS/MS methods are routinely applied to support various clinical studies. In pharmacokinetic studies, these methods are used to determine the concentration-time profiles of N-Desmethyl zolmitriptan and its parent drug, zolmitriptan, in plasma following drug administration. nih.govclinicaltrials.gov This data is essential for calculating key pharmacokinetic parameters.

Bioequivalence studies also rely heavily on these analytical methods to compare the rate and extent of absorption of different formulations of zolmitriptan. nih.govthieme-connect.com For instance, a bioequivalence study of two 5 mg zolmitriptan orodispersible tablet formulations was conducted in healthy volunteers, where plasma concentrations of zolmitriptan and N-desmethyl-zolmitriptan were determined by an LC/MS/MS method. thieme-connect.comthieme-connect.com Similarly, a study was successfully conducted for a 2.5 mg zolmitriptan tablet formulation in 18 healthy subjects. nih.gov

High-Performance Liquid Chromatography (HPLC) with Alternative Detection Methods (e.g., Coulometric Detection)

While LC-MS/MS is the predominant technique, high-performance liquid chromatography (HPLC) with alternative detection methods has also been utilized for the quantification of N-Desmethyl zolmitriptan. One such method involves HPLC with coulometric detection. nih.govnih.gov

A validated HPLC method with coulometric end-point detection was developed for the simultaneous measurement of zolmitriptan, N-desmethylzolmitriptan, and zolmitriptan N-oxide in human plasma. nih.gov This method involved a solid-phase extraction step followed by isocratic reversed-phase HPLC. nih.gov The standard curves were linear over the range of 2-20 ng/ml for N-desmethylzolmitriptan, and the assay sensitivity was 0.5 ng. nih.gov The mean inter- and intra-assay coefficients of variation were below 11%, indicating good precision. nih.gov The absolute recovery for N-desmethylzolmitriptan was reported to be 58%. nih.gov While effective, HPLC methods with coulometric or fluorescence detection can be more time-consuming and may require more sophisticated instrumentation compared to some LC-MS/MS methods. 23michael.com

Methodological Considerations for Matrix Effects and Cross-Talk in Bioanalytical Assays

A significant challenge in bioanalytical method development, particularly for LC-MS/MS, is the potential for matrix effects and cross-talk. Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the assay. nih.gov A systematic evaluation is often necessary to eliminate matrix effects, especially those caused by plasma phospholipids. nih.govresearchgate.net

Cross-talk can occur when analyzing compounds with similar structures or fragmentation patterns, such as zolmitriptan and N-Desmethyl zolmitriptan, which can have identical product ions. nih.govresearchgate.net It is crucial to develop methods that are free from cross-talk to ensure the accurate quantification of each analyte. nih.gov This can be achieved through careful optimization of chromatographic separation and mass spectrometric parameters. One study specifically reported the development of a cross-talk-free method for the simultaneous determination of zolmitriptan and N-Desmethyl zolmitriptan. nih.gov

Preclinical Research and Investigational Studies on N Desmethyl Zolmitriptan

In Vitro Receptor Binding and Functional Characterization in Isolated Systems

N-Desmethyl zolmitriptan (B1197), like its parent compound, is a potent agonist at serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. drugs.comwikipedia.orgrxlist.com In vitro studies have established that it possesses a high affinity for these receptors. fda.govastrazeneca.cafda.govfda.govhres.ca Notably, its potency at the 5-HT1B/1D receptors is reported to be two to six times greater than that of zolmitriptan itself. nih.govwikipedia.orgrxlist.comnih.govmedicines.org.ukhpra.ie The metabolite also demonstrates a modest affinity for the 5-HT1A receptor subtype. drugs.comfda.govastrazeneca.cafda.govfda.govhres.ca Its affinity for other serotonin receptors, such as 5-HT2A, 5-HT2C, and 5-HT3, is considered negligible. wikipedia.org

Functional studies in isolated systems have confirmed the agonist activity of N-desmethyl zolmitriptan. In preparations of isolated human cerebral arteries, N-desmethyl zolmitriptan acts as a 5-HT1B receptor agonist, inducing vasoconstriction. caymanchem.comglpbio.com This functional activity underscores its role in the cranial vasoconstriction associated with the therapeutic action of zolmitriptan. nih.govwikipedia.orgfda.gov

Table 1: In Vitro Receptor Profile of N-Desmethyl Zolmitriptan

| Receptor Subtype | Affinity/Activity | Potency vs. Zolmitriptan | Reference |

|---|---|---|---|

| 5-HT1B | High Affinity Agonist | 2 to 6 times greater | nih.govwikipedia.orgrxlist.comastrazeneca.canih.govmedicines.org.ukhpra.iecaymanchem.comglpbio.com |

| 5-HT1D | High Affinity Agonist | 2 to 6 times greater | nih.govwikipedia.orgrxlist.comastrazeneca.canih.govmedicines.org.ukhpra.ie |

| 5-HT1A | Modest Affinity | Not specified | drugs.comfda.govastrazeneca.cafda.govfda.govhres.ca |

Table 2: Functional Activity of N-Desmethyl Zolmitriptan in Isolated Systems

| System | Activity | Potency (EC50) | Receptor | Reference |

|---|

Animal Model Studies of Pharmacological Activity

The pharmacological actions of N-desmethyl zolmitriptan have been evaluated in various animal models, largely as part of the preclinical assessment of zolmitriptan.

In animal models, the administration of zolmitriptan leads to vasoconstriction within the carotid arterial circulation. medicines.org.ukhpra.iehpra.iehpra.iegrunenthalhealth.com This effect is consistent with its agonism at 5-HT1B/1D receptors located on cranial blood vessels. nih.govnih.gov Given that N-desmethyl zolmitriptan is 2 to 6 times more potent than the parent compound in animal models, it is expected to be a major contributor to this vasoconstrictor action. medicines.org.ukhpra.ie This selective vasoconstriction in cranial vessels, such as arteriovenous anastomoses, is believed to be a key mechanism in alleviating migraine headaches. fda.govresearchgate.net

A central theory in migraine pathophysiology involves the activation of the trigeminal nervous system, leading to the release of pro-inflammatory vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), Vasoactive Intestinal Peptide (VIP), and Substance P. nih.govfda.govastrazeneca.cafda.gov These peptides cause vasodilation and neurogenic inflammation. researchgate.net Preclinical studies in animal models have shown that zolmitriptan can inhibit both central and peripheral trigeminal nerve activity, thereby blocking the release of these neuropeptides. medicines.org.ukhpra.iehpra.iehpra.iegrunenthalhealth.com The therapeutic activity of zolmitriptan is attributed in large part to this inhibition. drugs.comfda.govfda.gov As the more potent, active metabolite, N-desmethyl zolmitriptan is understood to play a substantial role in mediating this inhibitory effect on neuropeptide release. nih.govfda.gov

Preclinical safety pharmacology studies for zolmitriptan revealed potential cardiovascular effects. fda.gov In conscious dogs, zolmitriptan was shown to increase blood pressure and heart rate. fda.gov Furthermore, it caused a concentration-dependent contraction of human coronary arteries in vitro. fda.gov While these findings primarily relate to the parent compound, regulatory reviews have indicated that the active metabolite, N-desmethyl zolmitriptan (183C91), was also considered to be adequately assessed for its pharmacological and safety profile. fda.gov As with other 5-HT1B/1D agonists, there is a potential for coronary vasospasm, and preclinical assessments are designed to evaluate this risk. astrazeneca.cahres.cahres.ca

Future Directions in N Desmethyl Zolmitriptan Research

Comprehensive Elucidation of All N-Desmethyl Zolmitriptan (B1197) Metabolites and Their Activities

Zolmitriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A). researchgate.netwikipedia.org This process yields three main metabolites: the active N-desmethyl zolmitriptan (also known as 183C91), and the inactive N-oxide and indoleacetic acid metabolites. nih.govdrugbank.com Approximately two-thirds of the parent compound is converted to N-desmethyl zolmitriptan. nih.gov The mean plasma concentrations of this active metabolite are about two-thirds of those of zolmitriptan itself. drugbank.comnih.gov

While the primary metabolic pathway of zolmitriptan to N-desmethyl zolmitriptan is established, further research is needed to fully characterize the subsequent metabolism of N-desmethyl zolmitriptan and the potential activity of any downstream metabolites. The elimination half-life of both zolmitriptan and its metabolites is approximately 3 hours. drugbank.com

Table 1: Major Metabolites of Zolmitriptan

| Metabolite | Activity | Notes |

|---|---|---|

| N-desmethyl zolmitriptan (this compound) | Active | A 5HT1D agonist with potency 2 to 6 times greater than zolmitriptan. nih.govdrugbank.com |

| N-oxide | Inactive | One of the main inactive metabolites. drugbank.com |

| Indoleacetic acid | Inactive | Another primary inactive metabolite. drugbank.com |

Advanced Pharmacodynamic Characterization of N-Desmethyl Zolmitriptan's Receptor-Mediated Effects

N-desmethyl zolmitriptan is a potent agonist of the 5-HT1B and 5-HT1D receptors, with a binding affinity that is 2 to 6 times greater than that of the parent compound, zolmitriptan. nih.govnps.org.au It also demonstrates a moderate affinity for 5-HT1A receptors. nps.org.auastrazeneca.ca The therapeutic action in migraine is believed to stem from the agonist effects on 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system. drugs.comt3db.ca This leads to cranial vessel constriction and the inhibition of pro-inflammatory neuropeptide release. nps.org.audrugs.com

Table 2: Receptor Binding Affinity of Zolmitriptan and N-Desmethyl Zolmitriptan

| Compound | 5-HT1B/1D Receptor Affinity | 5-HT1A Receptor Affinity |

|---|---|---|

| Zolmitriptan | High | Moderate drugs.com |

| N-desmethyl zolmitriptan | High (2-6 times > zolmitriptan) nih.govnps.org.au | Moderate nps.org.auastrazeneca.ca |

Development of Predictive Pharmacokinetic/Pharmacodynamic Models Incorporating N-Desmethyl Zolmitriptan Contribution

The pharmacokinetics of N-desmethyl zolmitriptan are similar to those of zolmitriptan. nih.gov Both compounds have an elimination half-life of approximately 3 hours. drugbank.com However, plasma concentrations of zolmitriptan and its metabolites have been observed to be lower during a migraine attack compared to outside of an attack. drugbank.comnih.gov

Developing sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that explicitly account for the formation and activity of N-desmethyl zolmitriptan is a critical next step. Such models would help in predicting the therapeutic response and optimizing dosing strategies for different patient populations. These models should consider factors such as the inter-individual variability in metabolism and the altered pharmacokinetics during a migraine episode.

Exploration of N-Desmethyl Zolmitriptan's Role in Specific Migraine Subtypes or Comorbidities

The efficacy and safety of zolmitriptan have not been established for all migraine subtypes, such as hemiplegic, basilar, or ophthalmoplegic migraine. astrazeneca.cahres.ca Future research should investigate the potential differential effects of N-desmethyl zolmitriptan in these specific and often more severe forms of migraine. Additionally, exploring its role in patients with comorbid conditions, such as cardiovascular disease, is crucial, given the vasoconstrictive properties of triptans. univmed.org

Targeted Investigations into N-Desmethyl Zolmitriptan's Interaction with Novel Therapeutic Agents

The metabolism of zolmitriptan and N-desmethyl zolmitriptan involves the CYP1A2 and MAO-A enzymes. researchgate.netwikipedia.org Co-administration of drugs that inhibit these enzymes can significantly alter the plasma concentrations of N-desmethyl zolmitriptan. For instance, MAO-A inhibitors can lead to a threefold increase in the concentration of this active metabolite. hres.ca Similarly, the general P450 inhibitor cimetidine (B194882) can approximately double the half-life and AUC of both zolmitriptan and its active metabolite. drugs.com

As new therapeutic agents for migraine and other conditions are developed, it will be essential to conduct targeted studies to understand their potential interactions with N-desmethyl zolmitriptan. This is particularly important for drugs that are also metabolized by CYP1A2 or MAO-A, or that have their own serotonergic activity, which could increase the risk of serotonin (B10506) syndrome. hres.ca

Q & A

Q. What guidelines govern the inclusion of N-desmethyl zolmitriptan in clinical trials involving breastfeeding populations?

- Methodological Answer : LactMed database entries and FDA guidelines (e.g., Drugs@FDA) recommend measuring drug levels in breast milk using LC-MS/MS. Infant exposure is estimated via milk/plasma ratio (M/P) and relative infant dose (RID). Studies must adhere to IRB protocols for participant consent and safety monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.